(2,4-Dimethylbenzyl)hydrazine hydrochloride
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Overview
Description
(2,4-Dimethylbenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H15ClN2. It is known for its unique chemical structure and biological activity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylbenzyl)hydrazine hydrochloride typically involves the reaction of 2,4-dimethylbenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the product through recrystallization or distillation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include hydrazones, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,4-Dimethylbenzyl)hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2,4-Dimethylbenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form stable complexes with various substrates, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,4-Dimethylbenzyl)hydrazine hydrochloride include:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the benzyl ring, which imparts unique chemical and biological properties. This substitution pattern influences its reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2,4-dimethylphenyl)methylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7-3-4-9(6-11-10)8(2)5-7;/h3-5,11H,6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTRSAIDTCLGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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